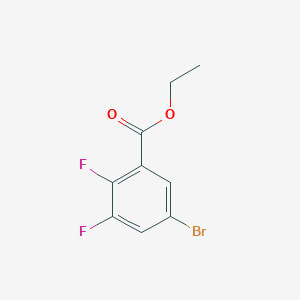

Ethyl 5-bromo-2,3-difluorobenzoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGFCFSFNZQGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675233 | |

| Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-10-2 | |

| Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Bromo 2,3 Difluorobenzoate and Analogs

Esterification Protocols for Halogenated and Fluorinated Benzoic Acid Derivatives

The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry. byjus.com For halogenated and fluorinated benzoic acid derivatives, the esterification process must be robust and efficient. The equilibrium nature of the reaction necessitates strategies, such as the removal of water as it forms, to drive the reaction towards the product side and ensure high conversion. byjus.com

Catalytic Systems and Reaction Optimization in Ester Synthesis

The choice of catalyst is paramount in the esterification of benzoic acid and its derivatives. While traditional mineral acids are effective, recent research has focused on developing more sustainable and reusable catalytic systems. These include solid acid catalysts, ionic liquids, and deep eutectic solvents (DES).

A comparative study on the esterification of benzoic acid with ethanol (B145695) highlights the varying efficiencies of different catalyst types. Deep eutectic solvents, in particular, have demonstrated superior catalytic activity. For instance, a DES composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) achieved a benzoic acid conversion of 88.4% at 75°C, outperforming both a standard ionic liquid and the ion exchange resin Amberlyst 15 under similar conditions. dergipark.org.tr The effects of temperature are significant, with higher temperatures generally leading to increased conversion across all catalyst types. dergipark.org.tr

Another advanced heterogeneous catalyst, the metal-organic framework (MOF) UiO-66-NH2, has been successfully employed for the methyl esterification of fluorinated benzoic acids. nih.gov This system significantly reduces the required reaction time to 10 hours, a notable improvement over the 24 hours needed with the traditional BF3·MeOH complex. nih.gov

Table 1: Comparison of Catalyst Performance in Benzoic Acid Esterification with Ethanol

| Catalyst Type | Temperature (°C) | Benzoic Acid Conversion (%) |

|---|---|---|

| Deep Eutectic Solvent (DES) | 55 | 52.7 |

| Ionic Liquid | 55 | 18.9 |

| Ion Exchange Resin | 55 | 6.9 |

| Deep Eutectic Solvent (DES) | 65 | 64.0 |

| Ionic Liquid | 65 | 19.6 |

| Ion Exchange Resin | 65 | 7.8 |

| Deep Eutectic Solvent (DES) | 75 | 88.4 |

Data sourced from a study on green catalysts for benzoic acid esterification. dergipark.org.tr

Continuous Flow Reactor Applications in Esterification

Continuous flow chemistry offers significant advantages for industrial-scale ester production, including enhanced safety, improved heat and mass transfer, and higher productivity. lpp-group.comnih.gov This technology is particularly well-suited for equilibrium-limited reactions like esterification. By pumping a solution of the carboxylic acid and alcohol through a heated column packed with a solid catalyst, high yields of the desired ester can be continuously produced. riken.jp

The optimization of a continuous flow process involves adjusting parameters such as temperature and flow rate. nih.gov For example, in the MW-assisted continuous flow esterification of phenyl-H-phosphinic acid with various alcohols, complete conversions were often achieved by tuning these variables. Lower flow rates (e.g., 0.15 mL/min) generally resulted in higher conversions at a given temperature compared to higher flow rates (e.g., 0.25 mL/min), as the residence time in the reactor is longer. nih.gov However, increasing the temperature could compensate for higher flow rates, allowing for greater throughput. nih.gov

Table 2: Effect of Temperature and Flow Rate on Conversion in the Continuous Flow Esterification of Phenyl-H-phosphinic Acid with n-Butanol

| Entry | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) |

|---|---|---|---|

| 1 | 160 | 0.25 | 50 |

| 2 | 160 | 0.15 | 60 |

| 3 | 180 | 0.25 | 53 |

| 4 | 180 | 0.15 | 68 |

| 5 | 200 | 0.25 | 63 |

| 6 | 200 | 0.15 | 85 |

Data adapted from a study on microwave-assisted continuous flow esterification. nih.gov

Regioselective Halogenation and Fluorination Strategies for Aromatic Systems

The synthesis of Ethyl 5-bromo-2,3-difluorobenzoate requires precise control over the placement of three halogen atoms on the benzene (B151609) ring. This is achieved through regioselective halogenation and fluorination strategies.

Bromination of Fluorinated Aryl Precursors

Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. nih.govresearchgate.net When the ring is already substituted, as in the case of a difluorobenzoate precursor, the existing substituents direct the position of the incoming bromine atom. The development of highly regioselective bromination methods is a priority to avoid the formation of undesired isomers. nih.gov

Various reagents and catalytic systems have been developed to enhance regioselectivity. N-bromosuccinimide (NBS), often in conjunction with silica (B1680970) gel or used in specific solvents like THF or ionic liquids, is a highly regioselective brominating agent. nih.govresearchgate.net For industrial applications, controlling reaction conditions is key. A patented method for producing high-purity 5-bromo-2,4-difluorobenzoic acid, a close analog of the precursor for the title compound, involves reacting 2,4-difluorobenzoic acid with a brominating agent in sulfuric acid at a controlled temperature, preferably between 0-5°C. google.comgoogle.com This process is followed by esterification, which converts the solid acid into a liquid ester, facilitating purification by distillation to remove impurities like 3,5-dibromo-2,4-difluorobenzoic acid before final hydrolysis. google.comgoogle.com

Electrophilic Fluorination Techniques for Aryl Compounds

The introduction of fluorine atoms into aromatic molecules often utilizes electrophilic fluorination, a method that has been revolutionized by the development of N-F class reagents. rsc.org These reagents provide a straightforward route for incorporating fluorine. nih.gov Among the most prominent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor. nih.gov

Selectfluor is widely applicable for the fluorination of a variety of aromatic and heteroaromatic compounds. For instance, the synthesis of a related compound, 2-Fluoro-3,5-diethoxy-benzoic acid ethyl ester, can be achieved by treating 3,5-diethoxy-benzoic acid ethyl ester with Selectfluor. researchgate.net This demonstrates the utility of such reagents in building the core structure of complex fluorinated molecules. Research into the reactivity of various N–F reagents aims to provide a quantitative understanding that can guide the selection of the optimal reagent and conditions for achieving more efficient synthetic fluorination processes. rsc.org

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Pyridines

While the title compound is a benzene derivative, the principles of Nucleophilic Aromatic Substitution (SNAr) in fluorinated pyridines are relevant for the synthesis of analogous heterocyclic compounds. nih.govacs.org In these systems, the fluorine atom, particularly when positioned at the 2- or 4-position of the pyridine (B92270) ring, acts as an excellent leaving group. Its departure is facilitated by the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the intermediate Meisenheimer complex. nih.govnih.gov

This strategy allows for the late-stage functionalization of complex pyridine and diazine scaffolds under mild conditions. nih.govacs.org A diverse array of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can be used to displace the fluoride (B91410). nih.gov For example, 2-fluoropyridine (B1216828) intermediates can react with nucleophiles derived from butanol or morpholine (B109124) to generate substituted pyridines. acs.org This method is often more efficient than traditional approaches that require the synthesis of corresponding chloro- or bromo-pyridines at high temperatures. nih.govacs.org The high reactivity of the C-F bond in these activated systems makes SNAr a powerful tool for creating libraries of substituted heteroaromatic compounds for applications in medicinal chemistry and materials science. nih.govmdpi.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2,3-difluorobenzoic acid |

| 5-bromo-2,4-difluorobenzoic acid |

| 3,5-dibromo-2,4-difluorobenzoic acid |

| 2,4-difluorobenzoic acid |

| Benzoic acid |

| Ethanol |

| p-toluene sulfonic acid (p-TSA) |

| Benzyl tri-ethyl ammonium chloride (BTEAC) |

| BF3·MeOH complex |

| Phenyl-H-phosphinic acid |

| n-Butanol |

| N-bromosuccinimide (NBS) |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) |

| 2-Fluoro-3,5-diethoxy-benzoic acid ethyl ester |

| 3,5-diethoxy-benzoic acid ethyl ester |

| 2-fluoropyridine |

Radical-Mediated Fluorination Approaches

Radical fluorination has emerged as a powerful and complementary strategy to traditional nucleophilic and electrophilic fluorination methods. wikipedia.orgthieme-connect.com This approach involves the generation of a carbon-centered radical that subsequently reacts with a fluorine atom source to form a C-F bond. wikipedia.org Historically, the use of highly reactive reagents like fluorine gas (F₂) and hypofluorites limited the widespread application of radical fluorination. wikipedia.org However, the discovery that electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, can act as effective fluorine atom sources has led to a significant resurgence in this field. wikipedia.orgrsc.org

These modern radical fluorination methods offer several advantages, including the ability to fluorinate remote C-H bonds directly, a transformation that is often challenging to achieve with other methods. wikipedia.org Various strategies have been developed to generate the necessary radical intermediates, including decarboxylation of carboxylic acids, manipulation of boronic acid derivatives, radical addition to alkenes, and the activation of C-H and C-C bonds. wikipedia.org

Key Radical Fluorination Techniques:

Photochemical Methods: Light can be used to initiate radical reactions, offering mild conditions and high selectivity. numberanalytics.com This typically involves the photo-excitation of a fluorinating reagent or a photosensitizer to generate a fluorine radical. numberanalytics.com

Thermal Methods: Heat can also be employed to trigger radical fluorination processes. rsc.org

Catalyst-Driven Approaches: A variety of catalysts, including transition metal complexes (e.g., copper, palladium) and organocatalysts, can facilitate the generation of fluorine radicals and enhance reaction efficiency and selectivity. numberanalytics.com For instance, manganese, copper, and tungsten catalysts have been successfully used to promote the fluorination of C(sp³)–H bonds. wikipedia.org

Table 1: Common Fluorine Sources in Radical Fluorination wikipedia.orgrsc.org

| Fluorine Source | Chemical Formula | Remarks |

| N-fluorobenzenesulfonimide | NFSI | An electrophilic N-F reagent that can act as a fluorine atom source. |

| Selectfluor® | F-TEDA-BF₄ | An electrophilic N-F reagent that can act as a fluorine atom source. |

| Xenon difluoride | XeF₂ | Used in radical decarboxylative fluorination and can generate aryl radicals from arylsilanes. |

| Fluorine gas | F₂ | Can act as both an electrophilic and atomic source of fluorine. |

Multi-Component and Cascade Reaction Approaches

One-Pot Synthetic Procedures for Benzoate (B1203000) Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. researchgate.nettcichemicals.com This approach is inherently atom-economical, as it minimizes the formation of by-products. tcichemicals.com MCRs are particularly valuable in medicinal chemistry and combinatorial chemistry for rapidly generating libraries of complex molecules. researchgate.nettcichemicals.com

Several classic MCRs, such as the Strecker synthesis of α-amino acids, the Hantzsch dihydropyridine (B1217469) synthesis, and the Biginelli reaction, have been widely used to create diverse heterocyclic structures. tcichemicals.comnih.gov More recent developments have expanded the scope of MCRs to include the synthesis of a wide array of compounds, including benzodiazepine (B76468) analogues and various tetrazole derivatives. researchgate.netnih.gov The Ugi four-component reaction (U-4CR) and its three-component variant (U-3CR) are particularly notable for their ability to generate dipeptide scaffolds and α-aminoamides, respectively. researchgate.netnih.gov

Tandem Reaction Sequences for Functionalization

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach allows for the construction of complex molecular architectures from simple starting materials in a single operation, avoiding the need for isolation and purification of intermediates.

A notable example is the development of a tandem Wittig reaction-ring contraction process to synthesize highly functionalized cyclopropanecarbaldehydes. organic-chemistry.org This reaction proceeds through the formation of an unsaturated enone intermediate that spontaneously undergoes ring contraction. organic-chemistry.org Such methodologies provide access to novel and complex molecular structures that would be challenging to synthesize through traditional stepwise approaches. organic-chemistry.org

In the context of fluoroaromatics, tandem reactions can be employed for their functionalization. For example, a catalytic protocol has been developed for the tandem hydrofluorination of alkynes and the functionalization of fluoroarenes. acs.org This process involves the generation of HF from a perfluoroarene and a nucleophile, which is then transferred to an alkyne. acs.org

Application of Green Chemistry Principles in Synthetic Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include maximizing atom economy and utilizing safer solvents and auxiliaries. wordpress.com

Maximizing Atom Economy in Syntheses of Fluoroaromatics

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%, meaning there are no waste by-products. tongji.edu.cn

Formula for Atom Economy: wikipedia.org % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Maximizing atom economy is a central goal of green chemistry, as it leads to less waste and more efficient use of resources. wikipedia.org Reaction types that inherently have high atom economy include rearrangement reactions and addition reactions. In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric by-products. kccollege.ac.in Careful selection of starting materials and the use of catalytic systems are crucial for improving the atom economy of a synthesis. wikipedia.org

Table 2: Comparison of Atom Economy for Different Reaction Types

| Reaction Type | General Scheme | Atom Economy |

| Addition | A + B → C | Potentially 100% |

| Rearrangement | A → B | 100% |

| Substitution | A + B → C + D | Less than 100% |

| Elimination | A → B + C | Less than 100% |

Development of Safer Solvents and Auxiliaries in Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass used in a reaction. wordpress.comnih.gov The fifth principle of green chemistry advocates for making auxiliary substances like solvents unnecessary whenever possible, and innocuous when they are used. wordpress.comscribd.com

The ideal "green" solvent is often considered to be no solvent at all. scribd.com However, when a solvent is necessary, water is a preferred choice due to its non-toxic and non-flammable nature. ijsr.net For reactions where organic solvents are required, there is a growing emphasis on replacing hazardous solvents like chloroform, dichloromethane, and benzene with safer alternatives. ijsr.net

Examples of Greener Solvents: researchgate.netijsr.netgaspublishers.com

Water: An ideal green solvent, though not suitable for all reactions. ijsr.netgaspublishers.com

Supercritical Fluids (e.g., CO₂): Exhibit properties between a gas and a liquid and can be excellent solvents for certain processes. ijsr.net

Ionic Liquids: Salts that are liquid at or near room temperature, offering unique solvent properties. ijsr.netgaspublishers.com

Fluorous Solvents: Highly fluorinated compounds that are often immiscible with organic solvents at room temperature, facilitating catalyst and product separation. ijsr.net

Bio-based Solvents: Derived from renewable resources, such as ethyl lactate (B86563) (from corn) and glycerol. researchgate.netgaspublishers.com

The selection of solvents should also consider their entire life cycle, including their production and disposal. acs.org Solvent selection guides developed by pharmaceutical companies can assist chemists in choosing greener options by ranking solvents based on their environmental, health, and safety impacts. youtube.com

Minimizing Unnecessary Derivatization and Protecting Group Usage

The most direct and atom-economical approach to this compound is the direct esterification of 5-bromo-2,3-difluorobenzoic acid with ethanol. This method, if optimized, eliminates the need to protect the carboxylic acid functional group, thereby streamlining the entire synthetic process.

Detailed Research Findings

Research into the direct esterification of carboxylic acids, particularly sterically hindered or electronically deactivated substrates like substituted benzoic acids, has identified several effective strategies that avoid the use of protecting groups. The classical Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, remains a cornerstone of this approach. patsnap.comoperachem.com

The primary challenge in the direct esterification of 5-bromo-2,3-difluorobenzoic acid lies in the electronic and steric nature of the substrate. The presence of two electron-withdrawing fluorine atoms and a bromine atom can influence the reactivity of the carboxylic acid. However, studies on analogous substituted benzoic acids have demonstrated that high yields can be achieved under the right conditions.

Key strategies to promote direct esterification and avoid unnecessary derivatization include:

Use of Excess Alcohol: Employing ethanol as both a reactant and the solvent helps to shift the reaction equilibrium towards the product, as dictated by Le Châtelier's principle. patsnap.com

Effective Water Removal: The water produced during the esterification is a byproduct that can hydrolyze the ester back to the carboxylic acid. Continuous removal of water, for instance through azeotropic distillation with a Dean-Stark apparatus, is a common technique to drive the reaction to completion. operachem.com

Catalyst Selection: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional and effective catalysts. operachem.com More advanced catalytic systems, including Lewis acids and solid-supported catalysts, have also been developed to improve yields and simplify purification. For instance, zirconocene (B1252598) triflate has shown efficacy in the esterification of substituted benzoic acids, although yields can be moderate for some substrates. rug.nl

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of Fischer esterification, it can significantly reduce reaction times and improve yields, even for challenging substrates. A study on the esterification of 4-fluoro-3-nitrobenzoic acid under sealed-vessel microwave conditions demonstrated that good yields could be obtained by the periodic addition of the acid catalyst. This approach could be directly applicable to the synthesis of this compound.

The following interactive data table summarizes representative findings on the direct esterification of various substituted benzoic acids, providing a framework for the expected outcomes in the synthesis of this compound.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |

| Benzoic Acid | Heptanol | BuSnO₂H (5 mol%) | 150°C, 6h | 80 | rug.nl |

| Benzoic Acid | Ethanol | H₂SO₄ (catalytic) | Reflux, 2h | 95 | operachem.com |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ (4%) | Microwave, 130°C, 15 min | 85 | |

| 4-Fluoro-3-nitrobenzoic Acid | Butanol | H₂SO₄ (4%) | Microwave, 130°C, 15 min | 98 | |

| Benzoic Acid | Ethanol | Deep Eutectic Solvent | 75°C | 88.3 | dergipark.org.tr |

This table is interactive. Click on the headers to sort the data.

The data clearly indicates that high yields are attainable for the direct esterification of substituted benzoic acids without resorting to protecting group strategies. For the synthesis of this compound, a direct Fischer-Speier esterification using an excess of ethanol, a strong acid catalyst like H₂SO₄, and potentially microwave heating, represents the most efficient and protecting-group-free approach. This strategy minimizes unnecessary derivatization, aligning with the principles of green and efficient chemical synthesis.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of Ethyl 5 Bromo 2,3 Difluorobenzoate

Exploration of Nucleophilic Substitution Reactions on Halogen Sites

The benzene (B151609) ring of ethyl 5-bromo-2,3-difluorobenzoate is electron-deficient due to the presence of two fluorine atoms and an ethyl ester group. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In nucleophilic aromatic substitution reactions, a potent nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. On the this compound ring, the potential leaving groups are the bromide and fluoride (B91410) ions. Generally, in SNAr reactions, the rate of displacement for halogens follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the fluorine atom, polarizing the carbon-halogen bond.

However, the position of the halogen relative to the activating electron-withdrawing groups is critical. For this compound, the fluorine atoms are ortho and meta to the ester group, while the bromine is para. The strong electron-withdrawing nature of the ester group activates the para position for nucleophilic attack. Consequently, the bromine atom is the more likely site for substitution by nucleophiles like amines and thiols.

Studies on similar halogenated aromatic compounds have shown that thiols are particularly effective nucleophiles for displacing halogens. nih.gov While direct studies on the competitive reactivity of the halogen sites on this compound are not widely published, it can be inferred from general principles of SNAr reactions that the bromine at the C-5 position would be preferentially substituted over the fluorine atoms at the C-2 and C-3 positions when reacted with nucleophiles such as amines or thiols.

The regioselectivity and rate of nucleophilic aromatic substitution are significantly influenced by the pattern of substituents on the aromatic ring. In this compound, the ethyl ester group at C-1 is a powerful electron-withdrawing group that activates the ring for nucleophilic attack, particularly at the ortho and para positions.

The two fluorine atoms at the C-2 and C-3 positions also contribute to the electron deficiency of the ring through their inductive effects. The bromine atom is located at the C-5 position, which is para to the activating ester group. This para relationship is highly favorable for SNAr reactions, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the ester group.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Ethyl Ester (-COOEt) | C-1 | Strong electron-withdrawing | Activates the ring, especially at ortho and para positions. |

| Fluorine (-F) | C-2, C-3 | Inductive electron withdrawal | Increases the electrophilicity of the ring. |

| Bromine (-Br) | C-5 | Inductive electron withdrawal | Acts as a good leaving group, activated by the para ester. |

Ester Hydrolysis and Carboxylic Acid Formation Pathways

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2,3-difluorobenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed to unmask a carboxylic acid functionality for further reactions. The hydrolysis can be carried out under either acidic or basic conditions.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid.

Reduction and Oxidation Reactions of the Ester Moiety and Aromatic Ring

The functional groups of this compound can undergo various reduction and oxidation reactions. The ethyl ester can be reduced to a primary alcohol, (5-bromo-2,3-difluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.

The aromatic ring itself is generally resistant to oxidation due to its electron-deficient nature. However, under forcing conditions, it can be degraded. More synthetically useful are reductions that target the carbon-halogen bonds. Catalytic hydrogenation, for instance, using a palladium catalyst and a hydrogen source, can lead to dehalogenation, sequentially removing the bromine and then potentially the fluorine atoms. The carbon-bromine bond is weaker and more susceptible to hydrogenolysis than the carbon-fluorine bond.

While no specific oxidation reactions for this compound are prominently documented, related halogenated aromatic compounds can undergo oxidative coupling or be functionalized through directed metallation followed by reaction with an electrophilic oxygen source.

Photolytic Transformations of Aromatic Azides and Related Compounds

Although this compound is not itself an aromatic azide (B81097), it can serve as a precursor for one. The bromo substituent could potentially be converted to an amino group via a Buchwald-Hartwig amination or a similar process, which could then be transformed into an azide through diazotization followed by reaction with sodium azide.

The photolysis of the resulting aromatic azide would be expected to generate a highly reactive nitrene intermediate by the extrusion of dinitrogen gas (N₂). This nitrene can then undergo various transformations, such as insertion into C-H bonds, ring expansion, or reaction with nucleophiles.

Studies on the photodynamics of related bromo-aromatic compounds, such as 5-bromouracil, have shown that UV excitation can lead to rapid relaxation and, in some cases, dissociation of the carbon-bromine bond. rsc.org While the specific photolytic behavior of an azide derived from this compound would require experimental investigation, the presence of the halogen atoms and the ester group would likely influence the stability and reaction pathways of the photogenerated nitrene.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving complex molecules like this compound. chemrxiv.org Such studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and activation barriers. nih.gov

For nucleophilic aromatic substitution reactions on this substrate, computational models could predict the relative activation energies for the substitution of the bromine versus the fluorine atoms, confirming the expected regioselectivity. nih.gov DFT calculations could also be used to analyze the structure and stability of the Meisenheimer complex intermediate.

In the context of ester hydrolysis, computational studies can model the reaction pathways under both acidic and basic conditions, providing insights into the role of the catalyst and the solvent. For more complex transformations, such as the gas-phase elimination of related ethyl carbamates, computational methods have been successfully used to confirm multi-step reaction mechanisms and calculate kinetic parameters that are in good agreement with experimental data. researchgate.net Although specific computational studies on this compound are not prevalent in the literature, the methodologies are well-established and could be applied to predict its reactivity and guide synthetic efforts. researchgate.net

Advanced Spectroscopic and Computational Characterization for Structural and Electronic Elucidation

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the unambiguous identification and characterization of a molecule like Ethyl 5-bromo-2,3-difluorobenzoate. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a full structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group protons and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their integration values corresponding to 2H and 3H, respectively. The aromatic region would display signals for the two protons on the benzene (B151609) ring. The chemical shifts and coupling patterns (multiplicity) of these aromatic protons would be influenced by the positions of the bromine and fluorine substituents.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. This would include signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens, with carbons bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and any observed fluorine-fluorine or fluorine-proton coupling would provide definitive evidence for their positions on the aromatic ring.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and actual experimental data may vary.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~1.4 | Triplet | -OCH₂CH ₃ |

| ~4.4 | Quartet | -OCH ₂CH₃ | |

| ~7.5-8.0 | Multiplets | Aromatic Protons | |

| ¹³C | ~14 | Singlet | -OCH₂C H₃ |

| ~62 | Singlet | -OC H₂CH₃ | |

| ~110-160 | Multiplets (due to C-F coupling) | Aromatic Carbons | |

| ~165 | Singlet | C =O | |

| ¹⁹F | -110 to -140 | Multiplets | Aromatic Fluorines |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

IR spectroscopy and mass spectrometry are workhorse techniques for confirming the presence of key functional groups and determining the molecular weight and formula.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester functional group. The C-O stretching of the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be found in the 1450-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule. For this compound (C₉H₇BrF₂O₂), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) would be a definitive feature. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass to several decimal places.

| Technique | Expected Observation | Interpretation |

| IR | ~1730 cm⁻¹ (strong) | C=O stretch of the ester |

| ~1275 cm⁻¹ (strong) | C-O stretch of the ester | |

| ~1100-1200 cm⁻¹ | C-F stretch | |

| Below 1000 cm⁻¹ | C-Br stretch | |

| MS | [M]⁺ and [M+2]⁺ peaks | Presence of one bromine atom |

| HRMS | Exact mass corresponding to C₉H₇BrF₂O₂ | Confirmation of molecular formula |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide an unambiguous three-dimensional model of its solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound.

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels. The spectrum of this compound would show absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group of the ester. The positions and intensities of these absorptions provide insights into the electronic structure of the molecule.

Quantum Chemical and Theoretical Computations

In the absence of experimental data, computational methods can provide valuable predictions of molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. A DFT calculation for this compound could be used to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, providing theoretical values for bond lengths and angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions that can be compared with experimental data if it becomes available.

Analyze the Electronic Structure: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's reactivity and electronic properties.

These computational approaches are invaluable for complementing and interpreting experimental findings, and in cases like this, can provide the only available insights into the molecular characteristics.

Advanced Spectroscopic and Computational Characterization of this compound

Computational chemistry and advanced spectroscopic techniques are powerful tools for understanding the structural and electronic properties of molecules. In the context of a substituted aromatic compound like this compound, these methods would provide invaluable insights. For instance, Density Functional Theory (DFT) calculations are commonly employed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can then be compared with experimental data to confirm the molecular structure and understand the influence of substituents on the electronic environment of the molecule.

Furthermore, analyses such as Hirshfeld surface analysis are instrumental in exploring intermolecular interactions within a crystal lattice. This method allows for the visualization and quantification of contacts between atoms, revealing the nature and prevalence of interactions like hydrogen bonding and π-stacking. Such studies are crucial for understanding the supramolecular assembly and crystal packing of a compound, which in turn influence its physical properties.

Although specific studies on this compound are not available, research on structurally similar compounds, such as other halogenated benzoates, demonstrates the utility of these advanced characterization methods. For example, studies on related bromo-substituted aromatic esters often reveal significant contributions from hydrogen bonding and halogen-... interactions in their crystal packing.

Without dedicated research on this compound, a detailed discussion on the following topics, as requested, cannot be provided:

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A comprehensive understanding of these aspects for this compound would necessitate dedicated experimental work and computational modeling.

Strategic Applications in Modern Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of bromo, fluoro, and ester functionalities makes Ethyl 5-bromo-2,3-difluorobenzoate a key starting material for the construction of more elaborate molecular architectures. The bromine atom is particularly useful as it can be readily transformed through various cross-coupling reactions. For instance, it can participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds with boronic acids or esters. Similarly, it is amenable to Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

The fluorine atoms on the aromatic ring are generally stable and influence the electronic properties of the molecule, which can affect the reactivity of the other functional groups. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of reactions, such as amide bond formation. This multi-functionality allows for a stepwise and controlled approach to the synthesis of complex target molecules.

Role as an Intermediate in Pharmaceutical Development and Drug Scaffolding

The structural motifs present in this compound are of significant interest in the pharmaceutical industry. The difluorinated benzene (B151609) ring is a common feature in many modern drugs, and the ability to further functionalize the molecule makes it a valuable intermediate.

Precursor to Active Pharmaceutical Ingredients (APIs) and Drug Analogs

While specific, publicly documented syntheses of commercial APIs directly from this compound are not prevalent, the structural framework is highly relevant. For example, related 5-bromo-2-aminobenzoic acid derivatives are known starting materials for the synthesis of hypoglycemic drugs. Furthermore, fluorinated and brominated benzoic acids are key intermediates in the preparation of a variety of pharmaceuticals, including kinase inhibitors used in oncology. ed.ac.ukgoogle.comnih.govdntb.gov.ua The presence of the bromo and fluoro groups allows for the introduction of various substituents to create a library of drug analogs for structure-activity relationship (SAR) studies.

Design and Synthesis of Fluorinated Pharmacophores

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate the acidity of nearby functional groups. This compound serves as a valuable building block for the synthesis of fluorinated pharmacophores, which are the essential parts of a drug molecule that interact with a biological target. The difluorinated phenyl ring can be incorporated into larger molecules to impart these desirable properties.

Impurity Profiling and Characterization in Pharmaceutical Synthesis

In the synthesis of any active pharmaceutical ingredient, the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. While there is no specific information on this compound being used as a formal impurity standard, its synthesis and subsequent reactions would necessitate rigorous quality control. Any unreacted starting material or byproducts formed during its transformation into a more complex molecule would be considered process-related impurities that need to be monitored and controlled. The synthesis of high-purity pharmaceutical intermediates is a key focus in process chemistry to minimize the formation of such impurities in the final API.

Contributions to Agrochemical Research and Development

The development of new pesticides and herbicides often relies on the synthesis of novel chemical entities. Halogenated aromatic compounds are a well-established class of agrochemicals. Closely related compounds, such as 5-bromo-2,2-difluorobenzo-1,3-dioxoles, have been patented as precursors for crop protection agents. This suggests that this compound could also serve as a valuable intermediate in the discovery and development of new agrochemicals, such as fungicides and herbicides.

Applications in Advanced Materials Science

The unique electronic properties conferred by the fluorine atoms in this compound make it a compound of interest in materials science. Fluorinated aromatic compounds are known to be used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov While direct applications of this specific compound are not widely reported, it could serve as a precursor for the synthesis of more complex molecules with desirable photophysical or electronic properties. For instance, the bromo functionality could be used to attach the difluorobenzoate core to a polymer backbone or to another chromophore. Research into borofluorene derivatives for OLEDs has shown the importance of fluorinated building blocks in developing stable and efficient light-emitting materials. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1187386-10-2 |

| Molecular Formula | C₉H₇BrF₂O₂ |

| Molecular Weight | 265.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents |

Table 2: Summary of Applications for this compound

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Versatile building block for complex molecule synthesis. |

| Pharmaceuticals | Intermediate for APIs and drug analogs, particularly kinase inhibitors. |

| Scaffold for the design of fluorinated pharmacophores. | |

| Agrochemicals | Potential precursor for novel pesticides and herbicides. |

| Materials Science | Potential precursor for OLED materials and other advanced polymers. |

Development of Atomic Layer Deposition (ALD) Inhibitors

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow materials with atomic-level precision. A key challenge in ALD is achieving area-selective deposition, where a material is grown on a desired "growth" area while being blocked from a "non-growth" area. This is often accomplished through the use of inhibitor molecules that selectively bind to the non-growth surface, preventing the adsorption of the ALD precursor.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1187386-10-2 |

| Molecular Formula | C₉H₇BrF₂O₂ |

Further research would be necessary to validate the efficacy of this compound as an ALD inhibitor. Such studies would involve systematically testing its ability to block the deposition of various materials on different substrates under typical ALD process conditions.

Precursors for Optoelectronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in displays and lighting, relying on thin films of organic semiconductor materials. The performance of these devices is highly dependent on the chemical structure and properties of the organic molecules used as emitters, charge transporters, and host materials.

Halogenated organic molecules, particularly those containing fluorine, are of significant interest in the development of new optoelectronic materials. The introduction of fluorine atoms can modulate key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enhance thermal stability, and influence intermolecular packing, all of which are critical for efficient OLED performance.

This compound, as a fluorinated and brominated building block, could potentially serve as a precursor in the synthesis of more complex molecules for optoelectronic applications. The bromo-substituent provides a reactive site for cross-coupling reactions, a common strategy for building larger conjugated systems used in OLEDs. The difluoro-substitution pattern on the benzene ring would be expected to impart desirable electronic properties to the final material.

Table 2: Potential Roles of Structural Features in Optoelectronic Materials

| Structural Feature | Potential Role |

|---|---|

| Bromo Group | Reactive handle for cross-coupling reactions (e.g., Suzuki, Stille) to build larger conjugated systems. |

| Difluoro-substituted Benzene Ring | Tuning of HOMO/LUMO energy levels, improvement of electron injection/transport properties, and enhancement of thermal and photostability. |

Despite this theoretical potential, there is currently no published research that details the synthesis of OLED materials using this compound as a starting material or intermediate. Experimental studies would be required to explore its reactivity in relevant synthetic transformations and to characterize the photophysical and electronic properties of any resulting materials.

Exploration of Biological and Biochemical Interactions Academic Perspective

Investigations into Mechanism of Action at the Molecular Level

The precise molecular mechanism of action for ethyl 5-bromo-2,3-difluorobenzoate has not been extensively elucidated in dedicated studies. However, based on the metabolism of related halogenated aromatic compounds, a likely pathway involves enzymatic degradation. In aerobic conditions, bacterial degradation of benzoates typically proceeds via hydroxylation to form catechol derivatives. wikipedia.org For halogenated benzoates, the initial step often involves conversion to the corresponding benzoyl-CoA derivative, a reaction catalyzed by benzoate-CoA ligase. nih.gov Subsequent steps in the degradation of halogenated aromatics can involve dioxygenase enzymes that incorporate hydroxyl groups, leading to dehalogenation. nih.gov

In the context of this compound, it is plausible that the ester group is first hydrolyzed by esterases to yield 5-bromo-2,3-difluorobenzoic acid. This acid could then be converted to its Coenzyme A thioester, 5-bromo-2,3-difluorobenzoyl-CoA. This intermediate would then be a substrate for further enzymatic action, potentially involving reductive dehalogenation or oxidative processes to remove the halogen substituents and open the aromatic ring. The degradation of benzoate (B1203000) itself is a well-characterized metabolic process in many microorganisms, such as Pseudomonas putida KT2440, proceeding through the β-ketoadipate pathway. nih.gov The presence of halogen substituents, as in the case of this compound, is known to influence the specifics of these degradation pathways.

Structure-Activity Relationship (SAR) Studies for Related Halogenated Benzoates

The biological activity of halogenated benzoates is significantly influenced by the nature, number, and position of the halogen substituents on the benzene (B151609) ring.

Impact of Bromine and Fluorine Substituents on Biological Binding Affinity

The presence of bromine and fluorine atoms on a benzoate ring can profoundly affect its interaction with biological targets. Halogen atoms can modulate a molecule's lipophilicity, electronic properties, and ability to form specific interactions such as hydrogen bonds and halogen bonds.

A study on halogen-based inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) revealed that halogen substitution significantly influences binding affinity. nih.gov The study found that the binding energy of halogenated inhibitors followed the trend F < Cl < Br < I, suggesting that larger, more polarizable halogens like bromine can contribute more favorably to binding, potentially through stronger halogen bonding interactions. nih.gov Halogen bonds are noncovalent interactions between a halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a protein's active site.

Furthermore, the lipophilicity conferred by halogen substituents can be a critical factor. In a quantitative structure-activity relationship (QSAR) study on the anti-listerial activity of benzoic acids, a lipophilicity parameter was a key descriptor in the predictive model, indicating the importance of the compound's ability to partition into the cell membrane. nih.gov Bromination of flavonoids has been shown to increase their lipophilicity and, consequently, their antioxidant activity. nih.gov

The difluoro substitution pattern, as seen in this compound, introduces strong electron-withdrawing effects, which can alter the pKa of the corresponding carboxylic acid and the reactivity of the aromatic ring. The specific positioning of the two fluorine atoms at the 2- and 3-positions, ortho and meta to the carboxylate group, respectively, will create a unique electronic and steric environment that dictates its binding orientation and affinity for specific biological targets.

Table 1: Impact of Halogen Substitution on Biological Activity of Benzoate Analogs

| Compound/Analog Type | Biological Target/Activity | Key Findings |

| Halogenated 17β-HSD1 Inhibitors | 17β-HSD1 Enzyme | Binding energy trend: F < Cl < Br < I. nih.gov |

| Halogenated Benzoic Acids | Listeria monocytogenes | Activity is influenced by a lipophilicity parameter. nih.gov |

| Brominated Flavonoids | Antioxidant Activity | Bromination increases lipophilicity and antioxidant activity. nih.gov |

| Halogenated Altholactone Derivatives | Anti-fungal Activity | Halogenated benzoyl groups enhance anti-fungal potency. nih.gov |

Computational Approaches for Predicting Molecular Interactions with Biological Targets

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between small molecules like this compound and their potential biological targets. These approaches can provide insights into the binding mode, affinity, and the specific non-covalent interactions that stabilize the ligand-protein complex.

Molecular docking studies on halogenated compounds have highlighted the importance of halogen bonding in molecular recognition. researchgate.net For instance, in a study of halogenated prostaglandin (B15479496) analogues, docking simulations were used to predict their cytoprotective activity by evaluating their binding scores with an oxidoreductase enzyme. mdpi.com The results indicated that the majority of the halogenated analogs had higher docking scores than the reference drug, suggesting potentially greater activity. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) Values for 5-bromo-2,3-difluorobenzoic acid *

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 236.93573 | 137.2 |

| [M+Na]⁺ | 258.91767 | 150.6 |

| [M-H]⁻ | 234.92117 | 140.6 |

| [M+NH₄]⁺ | 253.96227 | 158.2 |

| [M+K]⁺ | 274.89161 | 139.2 |

| [M+H-H₂O]⁺ | 218.92571 | 136.3 |

| [M+HCOO]⁻ | 280.92665 | 155.9 |

| [M+CH₃COO]⁻ | 294.94230 | 185.9 |

| [M+Na-2H]⁻ | 256.90312 | 142.3 |

| [M]⁺ | 235.92790 | 153.3 |

| [M]⁻ | 235.92900 | 153.3 |

*Data for the parent carboxylic acid, 5-bromo-2,3-difluorobenzoic acid. The ethyl ester would have different values. Data from PubChemLite. uni.lu

Applications as Biochemical Probes in Enzymatic and Metabolic Pathway Studies

While there is no specific documentation of this compound being used as a biochemical probe, its structural features suggest potential applications in this area. Halogenated compounds are often used to probe enzymatic mechanisms and metabolic pathways.

The fluorine atoms, in particular, can serve as useful reporters in NMR spectroscopy (¹⁹F NMR) due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which is sensitive to the local electronic environment. A fluorinated analog of a natural substrate can be synthesized and introduced into a biological system. By monitoring the changes in the ¹⁹F NMR spectrum, one can follow the metabolic fate of the compound and identify enzyme-bound intermediates.

Furthermore, the reactivity of the C-Br and C-F bonds can be exploited. For example, compounds with reactive groups are sometimes designed as mechanism-based inhibitors or affinity labels to identify and characterize the active site of an enzyme. While the C-F bond is generally strong, the C-Br bond is more susceptible to cleavage.

Aryl fluorosulfates, which contain a sulfur-fluorine bond, have been developed as chemical probes for protein labeling, demonstrating the utility of fluorine in designing reactive molecules that can covalently modify specific amino acid residues in a protein's binding site. nih.gov This principle could potentially be adapted to benzoate-based probes. The unique substitution pattern of this compound could be used to probe the steric and electronic requirements of enzyme active sites involved in aromatic compound metabolism.

Future Research Directions and Emerging Trends in Ethyl 5 Bromo 2,3 Difluorobenzoate Research

Development of Novel and Sustainable Catalytic Systems for Synthesis

The synthesis of Ethyl 5-bromo-2,3-difluorobenzoate and related halogenated aromatic compounds is a cornerstone of its utility. Future research is intensely focused on developing catalytic systems that are not only highly efficient and selective but also environmentally benign. Traditional methods for halogenation and esterification often rely on harsh reagents and stoichiometric amounts of catalysts, leading to significant waste generation. The drive towards greener chemistry is propelling the exploration of novel catalytic approaches.

A key area of development is the use of heterogeneous catalysts, such as zeolites. catalysis-summit.com These microporous aluminosilicates can act as shape-selective catalysts, potentially leading to higher regioselectivity in the halogenation of aromatic rings. catalysis-summit.com Their solid nature allows for easy separation from the reaction mixture, enabling catalyst recycling and reducing downstream processing costs. catalysis-summit.com Research into tailoring the pore size and acidity of zeolites could lead to catalysts specifically designed for the efficient synthesis of compounds like this compound.

Furthermore, palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, continue to evolve. nih.govmdpi.com Future research will likely focus on developing more active and stable palladium catalysts that can operate at very low loadings (ppm levels), minimizing the cost and environmental impact of this precious metal. rsc.org The development of ligands that can stabilize palladium nanoparticles and facilitate catalysis in more environmentally friendly solvents, such as water, is a significant trend. rsc.org These advancements could be instrumental in developing more sustainable routes to functionalized benzoates derived from this compound.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The convergence of chemical synthesis with robotics and artificial intelligence is set to revolutionize the discovery and optimization of molecules like this compound and their derivatives. Automated synthesis platforms, including flow chemistry systems, offer precise control over reaction parameters, leading to higher reproducibility and the ability to rapidly explore a wide range of reaction conditions. mdpi.comjoaiar.orgresearchgate.netrochester.edunih.gov

Key advantages of integrating automated synthesis for this compound include:

Rapid Reaction Optimization: Automated systems can quickly screen various catalysts, solvents, and temperature profiles to identify the optimal conditions for the synthesis of this compound, significantly reducing development time.

On-Demand Synthesis: Flow chemistry enables the on-demand production of specific quantities of the compound, avoiding the need for large-scale batch production and storage. joaiar.orgnih.gov

Enhanced Safety: The enclosed nature of flow reactors improves safety when handling potentially hazardous reagents. mdpi.com

High-throughput screening (HTS) methodologies are intrinsically linked to automated synthesis. spiedigitallibrary.org By generating large libraries of derivatives based on the this compound scaffold, researchers can rapidly screen for desired properties in various applications, from pharmaceuticals to materials science. nih.govnumberanalytics.com This is particularly relevant for identifying new materials with tailored electronic or optical properties. The use of robotic systems allows for the testing of thousands of compounds in a short period, a task that would be impossible with manual methods. rsc.org

The data generated from these high-throughput experiments can then be fed into machine learning algorithms to identify structure-activity relationships and guide the design of the next generation of molecules. numberanalytics.com This iterative cycle of automated synthesis, high-throughput screening, and data-driven design is a powerful paradigm for accelerating innovation.

Advancements in Materials Science Applications Derived from Halogenated Benzoates

The unique electronic properties conferred by the bromine and fluorine substituents make this compound an attractive building block for advanced materials. Halogenated organic compounds are known to have significant potential in various materials science domains. aip.orgmit.edunih.govacs.org

One of the most promising areas is the development of organic semiconductors . The introduction of halogen atoms can modulate the energy levels of π-conjugated systems, influencing their charge transport properties. aip.org By incorporating this compound or its derivatives into larger conjugated structures, it may be possible to create novel materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through specific halogenation patterns is a key advantage in the design of high-performance organic electronic devices.

Another area of interest is the synthesis of novel polymers . Halogenated polymers often exhibit enhanced properties such as flame retardancy, chemical resistance, and high thermal stability. The bromine and fluorine atoms in this compound can influence the packing and intermolecular interactions of polymer chains, leading to materials with unique physical and mechanical properties. Furthermore, the bromo-substituent provides a reactive handle for further polymer modification through cross-coupling reactions. youtube.com

The field of liquid crystals also presents opportunities for halogenated benzoates. Fluorinated benzoic acids and their derivatives are known to be valuable components in liquid crystal mixtures, influencing their dielectric anisotropy and electro-optical properties. frontiersin.orgnih.govaps.org The specific substitution pattern of this compound could lead to the development of new liquid crystalline materials with tailored properties for display technologies and other optical applications.

Computational Design and Predictive Modeling for Targeted Molecular Engineering

Computational chemistry and artificial intelligence are becoming indispensable tools for the rational design of new molecules and materials. catalysis-summit.comeurekalert.orgnumberanalytics.comrsc.org For a compound like this compound, these in silico approaches can predict its properties and guide the synthesis of derivatives with enhanced performance for specific applications.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, conformational preferences, and reactivity of this compound. nih.gov This information is crucial for understanding its behavior in chemical reactions and for predicting the properties of materials derived from it. For instance, DFT calculations can help in designing novel catalysts by modeling the interaction of the substrate with the catalyst's active site.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed activity or properties. nih.govyoutube.com This allows for the prediction of the properties of yet-to-be-synthesized compounds, enabling researchers to prioritize the most promising candidates for synthesis and testing. This is particularly powerful when combined with high-throughput screening data.

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize materials discovery and catalyst design. catalysis-summit.comeurekalert.orgnumberanalytics.comrsc.org By training algorithms on large datasets of chemical structures and their corresponding properties, ML models can learn to predict the performance of new materials with remarkable accuracy. numberanalytics.comrsc.org This data-driven approach can significantly accelerate the discovery of novel organic semiconductors, polymers, and liquid crystals based on the this compound scaffold. AI can also be employed to design optimal synthetic routes, suggesting the most efficient and sustainable ways to produce the target molecules. eurekalert.org

Q & A

Q. How can the synthesis of Ethyl 5-bromo-2,3-difluorobenzoate be optimized for high yield and purity?

Methodological Answer: The compound can be synthesized via bromination of a difluorobenzoate precursor. A validated approach involves:

- Bromination Conditions : Use brominating agents (e.g., Br₂ or NBS) in concentrated sulfuric acid to achieve regioselective substitution at the 5-position. For example, 5-bromo-2,4-difluorobenzoic acid was synthesized with 93–99% purity using this method .

- Esterification : React the resulting brominated acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield/Purity | Reference |

|---|---|---|---|

| Bromination Agent | Br₂ in H₂SO₄ | 93–99% purity | |

| Reaction Temperature | 0–5°C (controlled) | Minimizes side products | |

| Esterification Catalyst | H₂SO₄ (conc.) | >90% conversion |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for structural refinement. SHELX programs are robust for small-molecule crystallography, enabling precise determination of bond lengths and angles .

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns. Compare chemical shifts with related compounds (e.g., Ethyl 2,3-difluorobenzoate, δₐ ~ -140 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br⁻ isotopes at m/z 79/81).

Q. How can impurities in this compound be identified and removed?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients. Purity levels >95% are achievable, as demonstrated for structurally similar bromofluorobenzoic acids .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data (e.g., Ethyl 2,3-difluorobenzoate has a density of 1.222 g/cm³, aiding solvent selection) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in Ethyl 2,3-difluorobenzoate precursors?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : Fluorine groups are meta-directing, but steric and electronic effects influence bromine placement. Computational studies (DFT) can model charge distribution to predict the 5-position as the most reactive site.

- Experimental Validation : Compare with 5-bromo-2,4-difluorobenzoic acid synthesis, where bromine occupies the para position relative to one fluorine .

Q. How does this compound perform as a monomer in copolymerization reactions?

Methodological Answer:

- Copolymer Synthesis : Incorporate the compound into styrene copolymers via radical polymerization. Similar bromo- and fluoro-substituted monomers yield polymers with weight-average molecular masses of 20.8–41.4 kDa .

- Functional Analysis : Use GPC (THF eluent) to determine molecular weight distribution and DSC to assess thermal stability.

Q. Table 2: Copolymer Properties

| Monomer Structure | Mw (kDa) | Solubility Profile | Reference |

|---|---|---|---|

| 4-Bromo-2,6-difluorophenyl | 34.2 | Soluble in DMF, THF, CHCl₃ |

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Key parameters include LUMO energy (electron-deficient aryl bromides react faster).

- Experimental Correlation : Compare with boronic acid derivatives (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, CAS 690632-72-5) to validate predictions .

Q. How do substituent effects (Br, F) influence the photostability of this compound?

Methodological Answer:

- Degradation Studies : Expose the compound to UV light (254 nm) and monitor via HPLC. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, while bromine may accelerate photolytic cleavage.

- Comparative Analysis : Contrast with non-halogenated analogs (e.g., Ethyl benzoate) to isolate substituent impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.